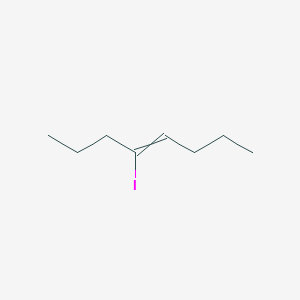
4-Iodooct-4-ene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Iodooct-4-ene is an organic compound with the molecular formula C8H15I It is a vinyl iodide, characterized by the presence of an iodine atom attached to a carbon-carbon double bond
Métodos De Preparación
4-Iodooct-4-ene can be synthesized through several methods. One common synthetic route involves the iodination of oct-4-ene using iodine and a suitable oxidizing agent. The reaction typically requires a solvent such as dichloromethane and is carried out under reflux conditions. Another method involves the hydroiodination of oct-4-yne, where hydrogen iodide is added across the triple bond to form the vinyl iodide .
Análisis De Reacciones Químicas
4-Iodooct-4-ene undergoes various types of chemical reactions, including:
Substitution Reactions: The iodine atom can be substituted by other nucleophiles, such as in the reaction with sodium azide to form the corresponding azide.
Coupling Reactions: It can participate in palladium-catalyzed coupling reactions, such as the Sonogashira coupling with terminal alkynes to form enynes.
Addition Reactions: The compound can undergo addition reactions with halogens or hydrogen halides, leading to the formation of dihalides or haloalkanes.
Common reagents used in these reactions include palladium catalysts, copper iodide, and various bases such as cesium carbonate. The major products formed depend on the specific reaction conditions and reagents used.
Aplicaciones Científicas De Investigación
4-Iodooct-4-ene has several applications in scientific research:
Organic Synthesis: It is used as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
Material Science: The compound is utilized in the preparation of fluoropolymers, which are important in the development of advanced materials with unique properties.
Biological Studies: It serves as a building block in the synthesis of bioactive molecules, aiding in the study of enzyme activity and protein interactions.
Mecanismo De Acción
The mechanism of action of 4-Iodooct-4-ene in chemical reactions typically involves the formation of reactive intermediates, such as carbocations or radicals, depending on the reaction conditions. For example, in substitution reactions, the iodine atom is displaced by a nucleophile, forming a new carbon-nucleophile bond. In coupling reactions, the palladium catalyst facilitates the formation of a carbon-carbon bond between the vinyl iodide and the alkyne .
Comparación Con Compuestos Similares
4-Iodooct-4-ene can be compared with other vinyl iodides and similar compounds:
4-Bromooct-4-ene: Similar in structure but with a bromine atom instead of iodine, it exhibits different reactivity due to the difference in bond strength and polarity.
4-Chlorooct-4-ene: Another halogenated analog, it is less reactive in substitution reactions compared to the iodine derivative.
These comparisons highlight the unique reactivity and applications of this compound in various chemical processes.
Propiedades
Número CAS |
81793-05-7 |
|---|---|
Fórmula molecular |
C8H15I |
Peso molecular |
238.11 g/mol |
Nombre IUPAC |
4-iodooct-4-ene |
InChI |
InChI=1S/C8H15I/c1-3-5-7-8(9)6-4-2/h7H,3-6H2,1-2H3 |
Clave InChI |
NEWLPVVMXHIAJU-UHFFFAOYSA-N |
SMILES canónico |
CCCC=C(CCC)I |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


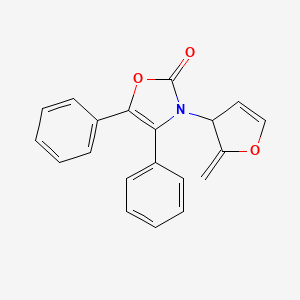
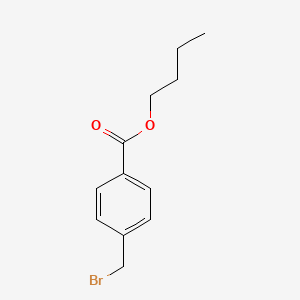

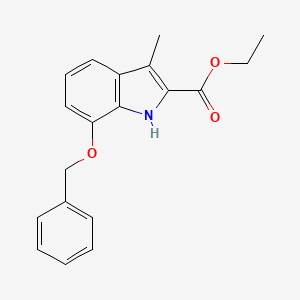


![4-Methyl-1-oxo-2-[(2,4,6-trimethylphenyl)methanesulfonyl]-1lambda~5~-pyridine](/img/structure/B14416497.png)
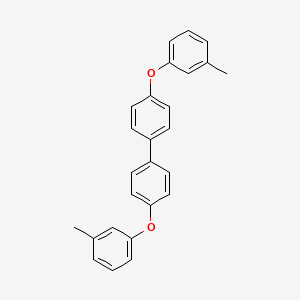

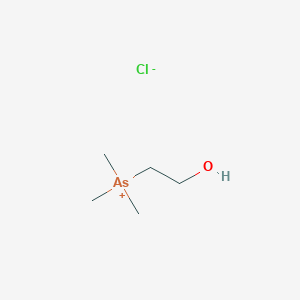
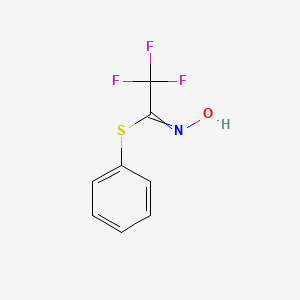
![7,8,9,10-Tetrahydronaphtho[2,3-g]quinoxaline-5,12-dione](/img/structure/B14416520.png)
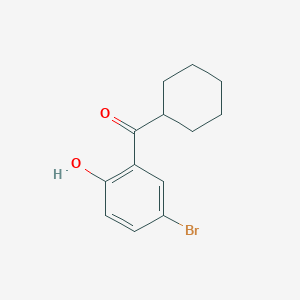
![N-[(4E)-4-(Phenylimino)cyclohexa-2,5-dien-1-ylidene]benzenesulfonamide](/img/structure/B14416549.png)
